molecular formula C8H17N3S B6156139 3-amino-1-cyclohexyl-1-methylthiourea CAS No. 122828-98-2

3-amino-1-cyclohexyl-1-methylthiourea

Cat. No.: B6156139
CAS No.: 122828-98-2
M. Wt: 187.31 g/mol
InChI Key: MCRILYZXLMKAEB-UHFFFAOYSA-N
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Description

3-amino-1-cyclohexyl-1-methylthiourea is a chemical compound with the molecular formula C8H17N3S and a molecular weight of 187.31 . It is also known by its IUPAC name, N-cyclohexyl-N-methylhydrazinecarbothioamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H17N3S/c1-11(8(12)10-9)7-5-3-2-4-6-7/h7H,2-6,9H2,1H3,(H,10,12) . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-1-cyclohexyl-1-methylthiourea involves the reaction of cyclohexyl isothiocyanate with methylamine followed by reduction with sodium borohydride.", "Starting Materials": [ "Cyclohexyl isothiocyanate", "Methylamine", "Sodium borohydride", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Cyclohexyl isothiocyanate is reacted with excess methylamine in anhydrous ether to form 3-amino-1-cyclohexyl-1-methylthiourea.", "Step 2: The resulting product is then reduced with sodium borohydride in methanol to yield the final compound.", "Step 3: The product is purified by recrystallization from water and hydrochloric acid." ] }

CAS No.

122828-98-2

Molecular Formula

C8H17N3S

Molecular Weight

187.31 g/mol

IUPAC Name

3-amino-1-cyclohexyl-1-methylthiourea

InChI

InChI=1S/C8H17N3S/c1-11(8(12)10-9)7-5-3-2-4-6-7/h7H,2-6,9H2,1H3,(H,10,12)

InChI Key

MCRILYZXLMKAEB-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C(=S)NN

Purity

95

Origin of Product

United States

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